![molecular formula C13H18BNO5 B1397247 (4-(tert-ブトキシカルボニル)-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-6-イル)ボロン酸 CAS No. 2096340-12-2](/img/structure/B1397247.png)

(4-(tert-ブトキシカルボニル)-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-6-イル)ボロン酸

説明

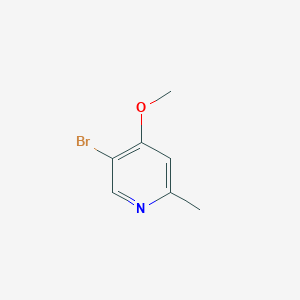

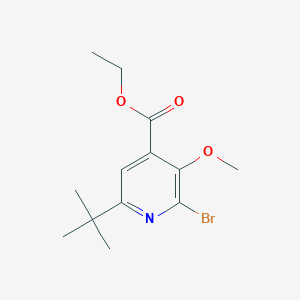

This compound is a cross-coupling building block used in the synthesis of tetracycline derivatives .

Synthesis Analysis

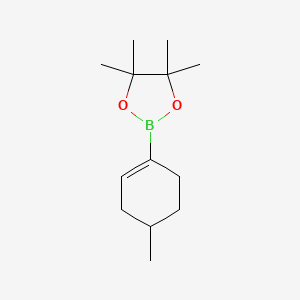

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the synthesis of this compound. Protodeboronation of these esters is not well developed, but a radical approach has been reported .Molecular Structure Analysis

The molecular formula of this compound is C11H15BO4 . More detailed structural analysis would require additional information or computational modeling.Chemical Reactions Analysis

Boronic acids, including this compound, are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.05 . It is slightly soluble in water . The compound’s melting point is between 100-106°C, and it has a predicted boiling point of 364.3±44.0 °C . The compound’s density is predicted to be 1.15±0.1 g/cm3 .科学的研究の応用

薬理学的意義

ベンゾキサジン、ベンゾキサジノン、およびそれらの誘導体、特に4-BOC-2,3-Hihydro-1,4-ベンゾキサジン-6-ボロン酸は、重要な薬理学的意義を持っています . これらの化合物は、抗炎症作用、鎮痛作用、抗真菌作用、神経保護作用、抗菌作用など、多くの有用な薬理学的特性を示すことが報告されています .

新規化合物の合成

ベンゾキサジン、ベンゾキサジノン、およびそれらの誘導体の合成は、それらの様々な薬理学的用途と生理活性のために、研究者からの注目を集めています . これらの化合物は、縮合複素環系の合成のための出発物質として使用されます .

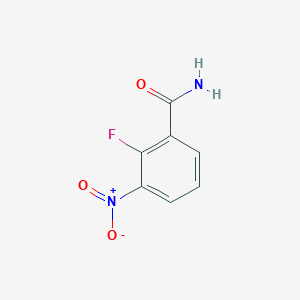

バイオベースポリベンゾキサジン

4-BOC-2,3-Hihydro-1,4-ベンゾキサジン-6-ボロン酸から誘導されるバイオベースポリベンゾキサジンは、その機械的特性、熱的特性、化学的特性により、様々な用途に用いられています .

コーティング

バイオベースポリベンゾキサジンは、その耐食性と防汚性により、コーティング剤として使用されます .

接着剤

バイオベースポリベンゾキサジンは、その高度に架橋されたネットワークと優れた機械的および熱的特性により、接着剤として使用されます .

難燃剤

バイオベースポリベンゾキサジンは、その高い炭化能力により、難燃剤として使用されます .

分子認識

4-BOC-2,3-Hihydro-1,4-ベンゾキサジン-6-ボロン酸中のボロン酸モチーフは、特にモノサッカライドおよびポリサッカライドのセンシングにおいて、分子認識によく使用されます .

ヒト臍帯静脈内皮細胞の増殖

作用機序

Target of Action

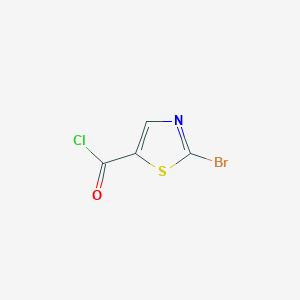

Boronic acids are known to reversibly bind diol functional groups , which suggests that this compound may interact with biomolecules containing diol groups.

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, being transferred from boron to a palladium catalyst . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Boronic acids are known to mediate the ortho specific hydroxyalkylation of phenols by aldehydes . This suggests that the compound may affect pathways involving phenols and aldehydes.

Pharmacokinetics

It is noted that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .

Result of Action

Given the compound’s potential role in suzuki–miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds in biological systems.

Action Environment

The success of suzuki–miyaura coupling reactions, in which boronic acids play a key role, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

特性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-5-4-9(14(17)18)8-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCRBQJOUVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096340-12-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)

![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)

![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)